o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl-
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Overview
Description
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- is a complex organic compound with a unique structure that includes an amide group, an allyloxy group, and multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- can be achieved through several synthetic routes. One common method involves the reaction of o-toluamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like thiols or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
o-Toluamide: A simpler analog without the allyloxy and propyl groups.
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar amide structure.
Uniqueness
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94755-15-4 |
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Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N,N,3-triethyl-2-methyl-4-prop-2-enoxy-5-propylbenzamide |
InChI |
InChI=1S/C20H31NO2/c1-7-12-16-14-18(20(22)21(10-4)11-5)15(6)17(9-3)19(16)23-13-8-2/h8,14H,2,7,9-13H2,1,3-6H3 |
InChI Key |
TWXSMDJXTCKSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)N(CC)CC |
Origin of Product |
United States |
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